molecular formula C26H19FN4O2 B12346535 5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B12346535
M. Wt: 438.5 g/mol
InChI Key: OAHRGGZRICSTPK-UHFFFAOYSA-N
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Description

5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents attached to the core structure

Preparation Methods

The synthesis of 5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

    Cyclization: The resulting pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyrazolopyridine core.

    Substitution reactions: The core structure is then subjected to various substitution reactions to introduce the benzyl, fluorophenyl, and phenyl groups at the desired positions.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction with an appropriate amine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, using reagents such as halides or nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H19FN4O2

Molecular Weight

438.5 g/mol

IUPAC Name

5-benzyl-N-(4-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide

InChI

InChI=1S/C26H19FN4O2/c27-19-11-13-20(14-12-19)28-25(32)22-16-30(15-18-7-3-1-4-8-18)17-23-24(22)29-31(26(23)33)21-9-5-2-6-10-21/h1-14,16-17H,15H2,(H,28,32)

InChI Key

OAHRGGZRICSTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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